molecular formula C14H14BrNO2S B4446242 4-bromo-N-(3-methylbenzyl)benzenesulfonamide

4-bromo-N-(3-methylbenzyl)benzenesulfonamide

Cat. No.: B4446242
M. Wt: 340.24 g/mol
InChI Key: FGKWDCOXWCAMDM-UHFFFAOYSA-N
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Description

4-bromo-N-(3-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring, a 3-methylbenzyl group attached to the nitrogen atom, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methylbenzyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, benzenesulfonamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 4-position of the benzene ring.

    N-alkylation: The brominated benzenesulfonamide is then subjected to N-alkylation with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step attaches the 3-methylbenzyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-bromo-N-(3-methylbenzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methylbenzyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and sulfonamide group can interact with biological targets through hydrogen bonding, van der Waals forces, or covalent bonding, leading to the modulation of target activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methylbenzyl)benzenesulfonamide
  • 4-bromo-N-(2-methylbenzyl)benzenesulfonamide
  • 3-bromo-N-(4-methylbenzyl)benzenesulfonamide

Uniqueness

4-bromo-N-(3-methylbenzyl)benzenesulfonamide is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-bromo-N-[(3-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-11-3-2-4-12(9-11)10-16-19(17,18)14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKWDCOXWCAMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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